molecular formula C14H11N3O3S2 B2567651 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 1188304-69-9

2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile

Cat. No.: B2567651
CAS No.: 1188304-69-9
M. Wt: 333.38
InChI Key: QFFDRIKSWGZKQU-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a bis(methylthio)acrylonitrile group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the acrylonitrile group is a type of unsaturated nitrile, which can undergo various addition reactions. The benzo[d][1,3]dioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group may also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, the presence of polar functional groups can affect the compound’s solubility in various solvents. The compound’s melting point, boiling point, and other physical properties can also be predicted .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound is related to chemical structures investigated for their synthesis methods and crystallographic analysis. Studies like the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylic acid derivatives and their crystal structure analysis exemplify the foundational work in understanding the molecular architecture and potential reactivity of similar compounds (Dölling et al., 1991).

Biological and Pharmaceutical Applications

Although the specific compound was not directly associated with biological studies, closely related compounds have been evaluated for their biological activities. For instance, derivatives of acrylonitrile showing anti-tumor, antioxidant, and anti-inflammatory properties were synthesized, highlighting the potential pharmaceutical applications of such compounds (Bhale et al., 2018). Another study focused on the in vitro cytotoxic activities of heteroarylacrylonitriles, suggesting the relevance of these compounds in developing cancer therapeutics (Sa̧czewski et al., 2004).

Material Science and Chemical Properties

Compounds with structural similarities to the one have been explored for their material properties, such as in the fabrication of light-emitting diodes (LEDs) and as photochromic materials. For example, the synthesis and properties of two photochromic dithienylethenes compounds containing 1,3,4-oxadiazoles were studied for their UV-Vis absorption properties, fluorescent properties, and photochromic dynamics, indicating the applicability of such compounds in materials science (Shu, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound. Without more specific information or research, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be toxic, corrosive, or flammable. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if the compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or material science .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-21-14(22-2)9(6-15)13-16-12(17-20-13)8-3-4-10-11(5-8)19-7-18-10/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFDRIKSWGZKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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